molecular formula C9H6BrNO3 B1410690 2-Bromo-4-cyano-5-methoxybenzoic acid CAS No. 1805413-80-2

2-Bromo-4-cyano-5-methoxybenzoic acid

Cat. No. B1410690
CAS RN: 1805413-80-2
M. Wt: 256.05 g/mol
InChI Key: YHWJHDCPPDGHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyano-5-methoxybenzoic acid, also known as BCMBA, is an organic compound used in a variety of scientific research applications. It is a brominated aromatic acid, meaning it contains both a bromine atom and an aromatic ring. BCMBA has been increasingly studied in recent years due to its potential applications in a range of areas, including medical research, drug development, and biotechnology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCMBA.

Scientific Research Applications

2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential applications in a range of scientific research areas, including medical research, drug development, and biotechnology. In medical research, 2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of anandamide, an endocannabinoid involved in the regulation of pain and inflammation. By inhibiting FAAH, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase anandamide levels, resulting in analgesic and anti-inflammatory effects. In drug development, 2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. By inhibiting AChE, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase acetylcholine levels, resulting in improved cognitive performance. In biotechnology, 2-Bromo-4-cyano-5-methoxybenzoic acid has been studied for its potential to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is responsible for the breakdown of histone proteins, which are involved in the regulation of gene expression. By inhibiting HDAC, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase histone levels, resulting in increased gene expression.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-5-methoxybenzoic acid is dependent on its application. In medical research, 2-Bromo-4-cyano-5-methoxybenzoic acid acts as an inhibitor of FAAH, which prevents the breakdown of anandamide. In drug development, 2-Bromo-4-cyano-5-methoxybenzoic acid acts as an inhibitor of AChE, which prevents the breakdown of acetylcholine. In biotechnology, 2-Bromo-4-cyano-5-methoxybenzoic acid acts as an inhibitor of HDAC, which prevents the breakdown of histone proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-4-cyano-5-methoxybenzoic acid are also dependent on its application. In medical research, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase anandamide levels, resulting in analgesic and anti-inflammatory effects. In drug development, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase acetylcholine levels, resulting in improved cognitive performance. In biotechnology, 2-Bromo-4-cyano-5-methoxybenzoic acid can increase histone levels, resulting in increased gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-4-cyano-5-methoxybenzoic acid in lab experiments include its ease of synthesis, its low cost, and its versatility. The disadvantages of using 2-Bromo-4-cyano-5-methoxybenzoic acid in lab experiments include its potential toxicity, its relatively low potency, and its potential to cause off-target effects.

Future Directions

For 2-Bromo-4-cyano-5-methoxybenzoic acid research include its potential use in the development of new drugs, its potential use in the development of new medical treatments, its potential use in the development of new biotechnologies, and its potential use in the development of new diagnostic tools. Additionally, further research could be conducted to explore the potential toxicity of 2-Bromo-4-cyano-5-methoxybenzoic acid, its potential off-target effects, and its potential interactions with other compounds.

properties

IUPAC Name

2-bromo-4-cyano-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)7(10)2-5(8)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWJHDCPPDGHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C#N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-cyano-5-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyano-5-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyano-5-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-cyano-5-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-cyano-5-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-cyano-5-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-cyano-5-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.